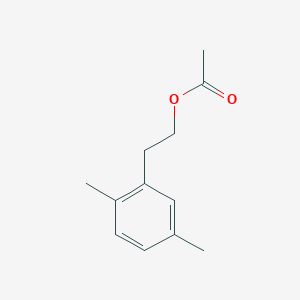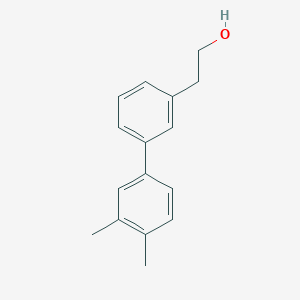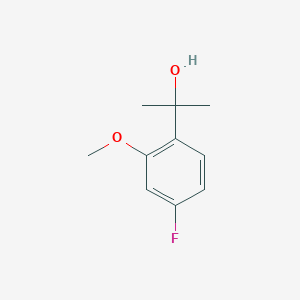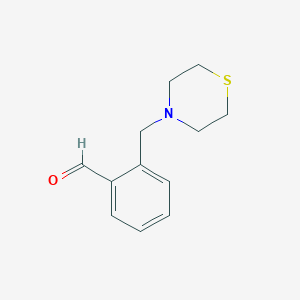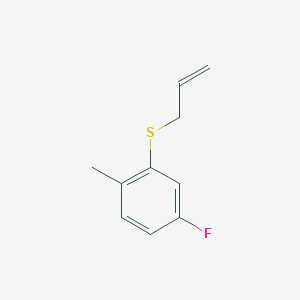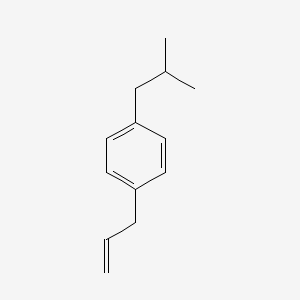
1-Allyl-4-isobutylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Allyl-4-isobutylbenzene is an organic compound that belongs to the class of alkylbenzenes It is characterized by the presence of an allyl group and an isobutyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Allyl-4-isobutylbenzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with isobutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting isobutylbenzene can then undergo further alkylation with allyl chloride to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves catalytic processes. For instance, the catalytic carbometalation of toluene with propene in the presence of a sodium-potassium catalyst on activated carbon can be used to produce isobutylbenzene, which can then be further processed to obtain this compound .
Análisis De Reacciones Químicas
Types of Reactions: 1-Allyl-4-isobutylbenzene undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring reacts with electrophiles to form substituted products.
Bromination: The benzylic C-H bonds can be brominated using N-bromosuccinimide (NBS) under radical conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Substitution: Various electrophiles in the presence of Lewis acids.
Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.
Major Products:
Oxidation: Benzoic acids.
Substitution: Various substituted benzene derivatives.
Bromination: Benzylic bromides.
Aplicaciones Científicas De Investigación
1-Allyl-4-isobutylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It serves as a precursor in the synthesis of drugs such as ibuprofen.
Industrial Chemistry: It is used in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Allyl-4-isobutylbenzene involves its reactivity at the benzylic position. The benzylic carbon is particularly reactive due to the stabilization of intermediates through resonance. This reactivity allows for various transformations, including oxidation and substitution reactions .
Comparación Con Compuestos Similares
Isobutylbenzene: Similar in structure but lacks the allyl group.
n-Butylbenzene: Similar alkylbenzene but with a different alkyl group.
sec-Butylbenzene: Another isomer of butylbenzene with a different substitution pattern.
Uniqueness: 1-Allyl-4-isobutylbenzene is unique due to the presence of both an allyl and an isobutyl group, which imparts distinct chemical properties and reactivity compared to other alkylbenzenes .
Propiedades
IUPAC Name |
1-(2-methylpropyl)-4-prop-2-enylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18/c1-4-5-12-6-8-13(9-7-12)10-11(2)3/h4,6-9,11H,1,5,10H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWLQZUKVFKZSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
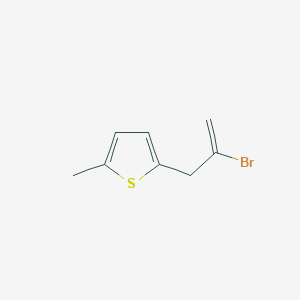
![1-Fluoro-4-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7995115.png)

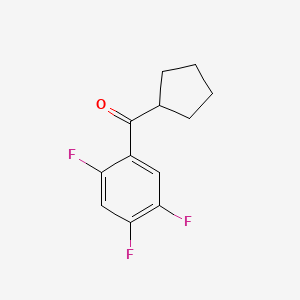
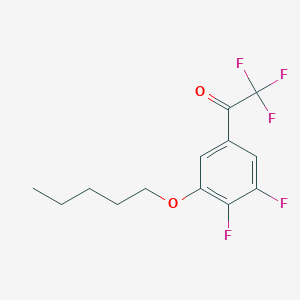
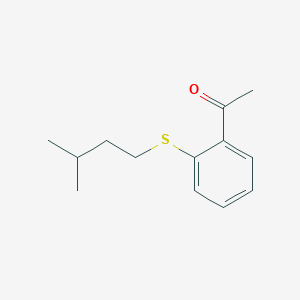
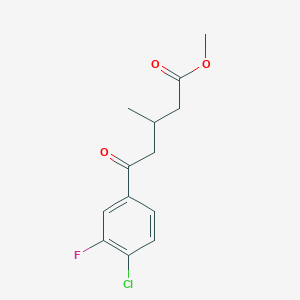
![1,3-Difluoro-4-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7995146.png)
